molecular formula C18H34O3 B8145590 12-Hydroxyoctadec-9-enoic acid

12-Hydroxyoctadec-9-enoic acid

Cat. No. B8145590
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxyoctadec-9-enoic acid is a natural product found in Linum mucronatum and Ricinus communis with data available.

Scientific Research Applications

  • Seed Oils Containing Ricinoleic Acid : Jatropha gossypifolia and Hevea brasiliensis seed oils contain significant amounts of ricinoleic acid, highlighting its potential in various industries due to its rich source of hydroxy fatty acids (Hosamani & Katagi, 2008).

  • Transgenic Plant Production : The expression of Castor and L. Fendleri oleate 12-hydroxylases in transgenic plants can lead to the production of ricinoleic acid, benefiting the oil production industry (Broun, Hawker, & Somerville, 1997).

  • Glyceride Composition : Strophanthus oils containing 9-hydroxyoctadec-12-enoic acid show no unusual glyceride composition, with the hydroxy acid acting like linoleic acid in its distribution pattern (Gunstone & Qureshi, 1968).

  • Catalytic Synthesis Applications : A study developed a catalytic synthesis of the methyl ester of (9Z,12R)-12-(methoxycarbonylmethoxy)-octadec-9-enoic acid using ricinoleic acid, showing potential applications in chemistry (Davletbakova et al., 2004).

  • Epoxy Acids in Plant Cutins and Suberins : Epoxy acids, especially 9,10-Epoxy-18-hydroxyoctadecanoic acid, are common in plant cutins and suberins. Their conversion into alkoxyhydrin alkyl esters aids in the qualitative and quantitative determination of epoxy acids in polymers (Holloway & Deas, 1973).

  • Food and Agricultural Industry : Terminalia chebula seed oil, containing a minor amount of ricinoleic acid, could be useful for the food and agricultural industries (Hosamani, 1994).

  • Oxymercuration-Jones Oxidation : The study on oxymercuration-Jones oxidation of β- and γ-hydroxyolefinic acids demonstrates a high yield of 9,12-dioxooctadecanoic acid, offering insights into chemical processes (Ahmed et al., 1988).

  • Macrolactonization for Drug Delivery : The macrolactonization of ricinoleic acid can produce biodegradable polyanhydrides and polyesters, showing potential applications in biodegradable drug delivery systems (Yakovleva et al., 2018).

  • Algicidal Activity : Algicidal hydroxylated C18 unsaturated fatty acids, including those derived from ricinoleic acid, show potent activity against harmful algal blooms, demonstrating their environmental importance (Zha et al., 2020).

  • Metabolic Engineering in Pichia pastoris : Ricinoleic acid has been produced through metabolic engineering of Pichia pastoris, offering an alternative to castor bean for bioproduct industries (Meesapyodsuk et al., 2015).

properties

IUPAC Name

12-hydroxyoctadec-9-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859274
Record name 12-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

12-Hydroxyoctadec-9-enoic acid

CAS RN

141-22-0, 7431-95-0
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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